![molecular formula C22H17ClN2O3 B12607436 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide CAS No. 648924-01-0](/img/structure/B12607436.png)
5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide: is a chemical compound known for its complex structure and potential applications in various scientific fields. It is characterized by the presence of a chloro group, a cyano group, a phenylethoxy group, and a hydroxybenzamide moiety. This compound is of interest due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps, including the introduction of the chloro, cyano, and phenylethoxy groups onto a benzamide backbone. The specific synthetic route may vary, but common steps include:
Nitration and Reduction: Introduction of the nitro group followed by reduction to form the amino group.
Chlorination: Introduction of the chloro group using reagents such as thionyl chloride or phosphorus pentachloride.
Cyano Group Introduction: Formation of the cyano group through nucleophilic substitution reactions.
Phenylethoxy Group Addition: Introduction of the phenylethoxy group via etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry:
- Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Inducing Cellular Responses: Triggering apoptosis or other cellular processes.
類似化合物との比較
- 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide
- 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-methoxybenzamide
- 5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-aminobenzamide
Comparison:
- Structural Differences: Variations in the substituents on the benzamide backbone.
- Chemical Properties: Differences in reactivity and stability.
- Biological Activities: Unique biological activities due to structural variations.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
648924-01-0 |
|---|---|
分子式 |
C22H17ClN2O3 |
分子量 |
392.8 g/mol |
IUPAC名 |
5-chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H17ClN2O3/c23-17-7-8-20(26)18(13-17)22(27)25-19-12-16(14-24)6-9-21(19)28-11-10-15-4-2-1-3-5-15/h1-9,12-13,26H,10-11H2,(H,25,27) |
InChIキー |
VCIPHJPROBXPFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C#N)NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


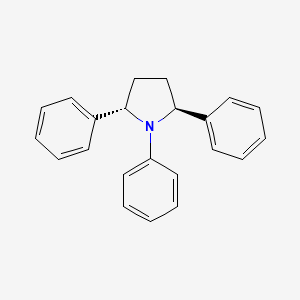
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
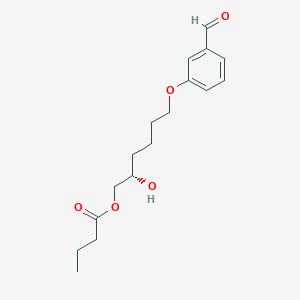
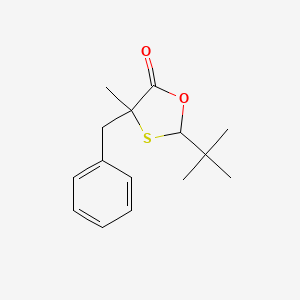
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
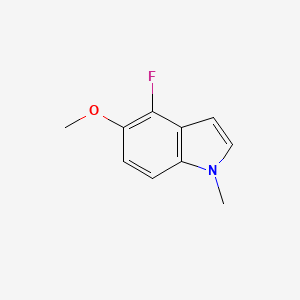
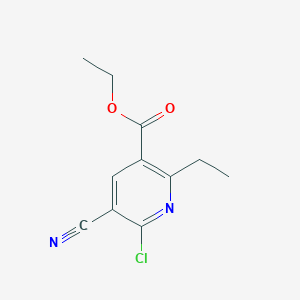
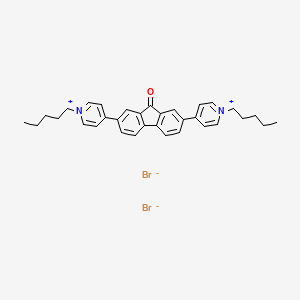
![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)

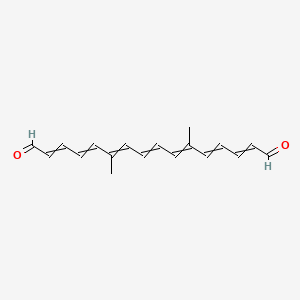
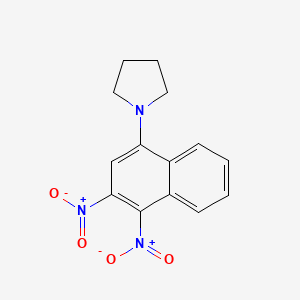
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12607426.png)
